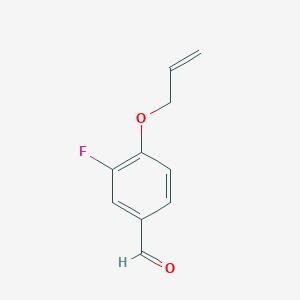

3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde

Beschreibung

3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde is a fluorinated benzaldehyde derivative substituted with an allyloxy (prop-2-en-1-yloxy) group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. Key properties include:

- CAS Number: 175968-07-7

- Molecular Formula: C₁₀H₉FO₂

- Molecular Weight: 200.24 g/mol

- Purity: 95% (typical commercial grade)

- Applications: Serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its allyloxy group enables participation in cycloaddition and nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

3-fluoro-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMLVFWAYHMSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: The compound is investigated for its potential pharmacological properties, including its use as a precursor in drug synthesis.

Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent-Based Classification

Allyloxy/Propargyloxy Derivatives

3-Allyl-4-(2-propyn-1-yloxy)benzaldehyde

- CAS : 915922-32-6

- Molecular Weight : 200.24 g/mol

- Purity : 95%

- Key Differences : Contains both allyl and propargyloxy groups. The propargyl moiety enhances reactivity in click chemistry (e.g., Huisgen cycloaddition), while the allyl group allows for Diels-Alder reactions .

Alkoxy/Ether-Linked Derivatives

3-Fluoro-4-(2-methoxyethoxy)benzaldehyde Synthesis: Prepared via nucleophilic substitution of 3-fluoro-4-hydroxybenzaldehyde with 2-methoxyethyl halides .

3-Fluoro-4-(hexyloxy)benzaldehyde

- CAS : 1704064-02-7

- Molecular Weight : 254.33 g/mol

- Key Differences : The hexyloxy chain enhances lipophilicity, favoring membrane permeability in bioactive molecules .

Heterocyclic Derivatives

3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]benzaldehyde CAS: Not provided Molecular Weight: 286.30 g/mol Key Differences: The pyrimidinyl-piperazine moiety introduces hydrogen-bonding capability and basicity, often critical for receptor targeting in drug design (e.g., kinase inhibitors) .

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

- CAS : 937400-07-2

- Molecular Weight : 204.20 g/mol

- Purity : 99.94%

- Key Differences : The imidazole ring confers pH-dependent solubility and metal-coordination properties, useful in catalysis or metallodrugs .

Piperidine/Piperazine Derivatives

3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde CAS: Not provided Molecular Weight: 264.34 g/mol (estimated) Key Differences: The ethylpiperazine group enhances solubility in acidic environments and is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .

Comparative Data Table

Structure-Activity Relationships

- Electronic Effects : Fluorine at the 3-position withdraws electron density, activating the aldehyde for nucleophilic attack. Allyloxy groups donate electrons via resonance, moderating reactivity .

- Steric Effects : Bulky substituents (e.g., hexyloxy) hinder aldehyde reactivity but improve lipid solubility. Smaller groups (e.g., methoxyethoxy) balance reactivity and solubility .

- Biological Relevance : Heterocycles like imidazole or pyrimidine-piperazine enhance binding to biological targets (e.g., enzymes, receptors) via π-π stacking or hydrogen bonding .

Biologische Aktivität

3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including antiviral, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, presenting relevant data from various studies, including structure-activity relationships (SAR), case studies, and detailed research findings.

Structure and Properties

The chemical structure of 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde can be represented as follows:

The presence of the fluorine atom and the prop-2-en-1-yloxy group contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde exhibits a range of biological activities:

- Antiviral Activity :

- Antibacterial Activity :

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the molecular structure influence biological activity. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the para position significantly enhances the inhibitory activity against viral replication and bacterial growth.

- Allyloxy Group : The presence of the prop-2-en-1-yloxy moiety is crucial for maintaining activity against cancer cell lines, possibly through mechanisms involving apoptosis induction .

Table 1: Summary of Biological Activities

| Activity Type | Related Compound | IC50/MIC Values | Reference |

|---|---|---|---|

| Antiviral | Similar Derivative | 25–30 μM | |

| Antibacterial | MRSA | 4–8 μg/mL | |

| Anticancer | MDA-MB-231 | 0.126 μM |

Case Studies

Several case studies have highlighted the potential applications of 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde:

- Influenza Virus Inhibition :

- Cancer Treatment :

Safety and Toxicity

While exploring the biological activities, it is also essential to consider safety profiles. Preliminary toxicity assessments indicate that related compounds exhibit acceptable toxicity levels at therapeutic doses, with no acute toxicity observed at doses up to 2000 mg/kg in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.